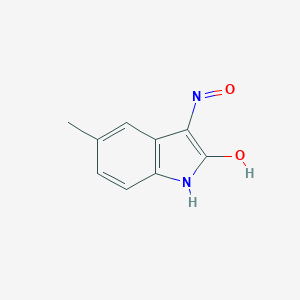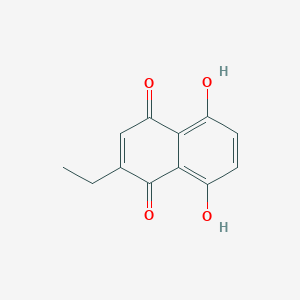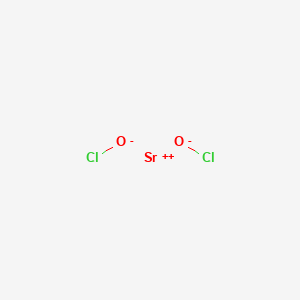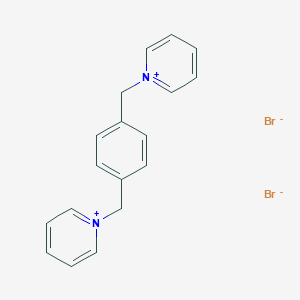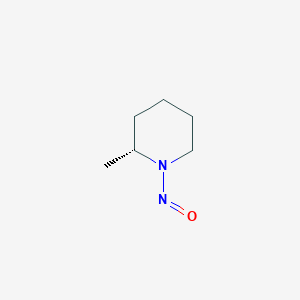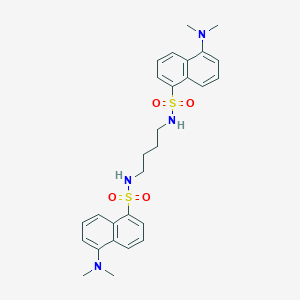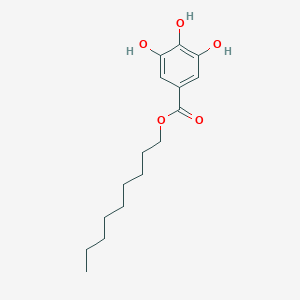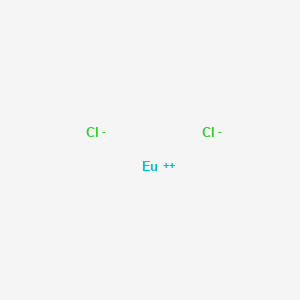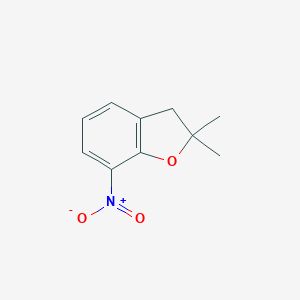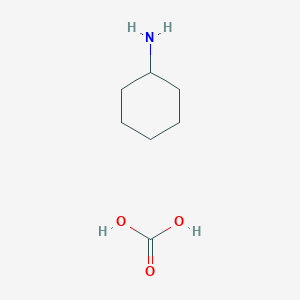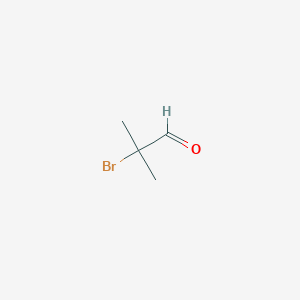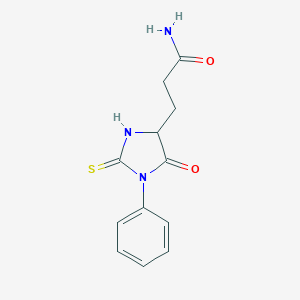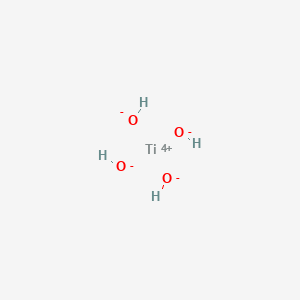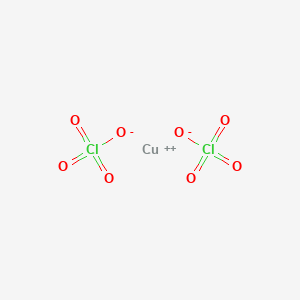
Cupric perchlorate
Übersicht
Beschreibung
Cupric perchlorate, also known as Copper (II) perchlorate, is an inorganic compound with the chemical formula Cu(ClO4)2 . It is a salt of copper and perchloric acid. It is a hygroscopic crystalline blue solid . It is commonly encountered as copper (II) perchlorate hexahydrate .
Synthesis Analysis
Copper perchlorate is often synthesized by reacting copper (II) sulfate with sodium perchlorate in aqueous solution . This method is considered relatively safe, but as with all chemistry involving strong oxidizers, appropriate safety measures should be taken .Molecular Structure Analysis
The molecular formula of Cupric perchlorate is Cl2CuO8 . The average mass is 262.447 Da and the monoisotopic mass is 260.826630 Da .Chemical Reactions Analysis
Cupric perchlorate, like many perchlorates, is a strong oxidizing agent . It has been used in the laboratory setting to facilitate certain reactions . For example, it has been used in the thermal decomposition of cupric chloride in its hydrolysis reaction .Physical And Chemical Properties Analysis
Cupric perchlorate is a blue or green crystalline solid . The color can vary slightly depending on the conditions under which the crystals were formed . The compound is highly soluble in water, making it useful in certain applications that require a soluble source of copper ions or perchlorate ions .Wissenschaftliche Forschungsanwendungen
Dissolution mechanisms of copper : A study investigated the dissolution mechanisms of copper in perchloric acid solution containing NaCl. The active dissolution of copper produced cuprous and cupric ions, and the research proposed dissolution mechanisms for three distinct potential regions. This study is significant for understanding the behavior of copper in perchloric acid solutions (Itagaki, Tagaki, & Watanabe, 1996).
Catalysis in composite propellants : Research on the vapor-phase decomposition of perchloric acid over components of a composite propellant catalyst, including cupric chromite, chromate, and oxide, demonstrated that cupric chromite can catalyze the decomposition of perchloric acid at relatively low temperatures. This has implications for the use of cupric compounds in propellant catalysts (Solymosi, Börcsök, Rasko, & Kiss, 1973).
Removal of aqueous perchlorate : A study focused on the effectiveness of Octolig®, an immobilized ligand, and its copper(II) derivative, Cuprilig, in removing perchlorate ions from water. This research is important for addressing the challenge of perchlorate contamination in water supplies, especially in regions facing drought and water shortages (Martin, Kondis, & Alldredge, 2009).
Role in thermal decomposition of ammonium perchlorate : A study on the catalysis of solid-phase reactions revealed that cupric oxide can significantly accelerate the decomposition of ammonium perchlorate. This research is relevant for the development of catalysts in various industrial processes (Solymosi & Krix, 1962).
Cupric ion as a tracer : Cupric ion was studied as a tracer to measure the efficiency of spray applications in agricultural settings, demonstrating its potential as a tool for optimizing chemical applications in farming (Nichols, Gaines, & Stephenson, 1990).
Safety And Hazards
Zukünftige Richtungen
Due to its high solubility and toxicity, the disposal of Cupric perchlorate needs to be managed carefully to prevent harm to the environment . The compound is hazardous to both aquatic and terrestrial life forms . Copper can bioaccumulate in organisms, leading to toxic effects, while perchlorate ions can disrupt the function of the thyroid gland in many animals, including humans . Therefore, future research should focus on finding safer alternatives and effective remediation strategies .
Eigenschaften
IUPAC Name |
copper;diperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClHO4.Cu/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNNKGFMTBWUGL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2CuO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17031-32-2 (dihydrate) | |
| Record name | Cupric perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013770188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40890720 | |
| Record name | Perchloric acid, copper(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40890720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale green hygroscopic solid; [Merck Index] | |
| Record name | Cupric perchlorate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9267 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cupric perchlorate | |
CAS RN |
13770-18-8 | |
| Record name | Cupric perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013770188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perchloric acid, copper(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perchloric acid, copper(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40890720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper diperchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.978 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUPRIC PERCHLORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IBE83VVE7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



